molecular formula C8H9NO2S B1400600 3-(Ethylsulfanyl)pyridine-4-carboxylic acid CAS No. 1192021-94-5

3-(Ethylsulfanyl)pyridine-4-carboxylic acid

Cat. No.: B1400600
CAS No.: 1192021-94-5
M. Wt: 183.23 g/mol
InChI Key: JNHHSXPBAKLWSF-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)pyridine-4-carboxylic acid is an organic compound with the molecular formula C8H9NO2S It is a derivative of pyridine, featuring an ethylsulfanyl group at the 3-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)pyridine-4-carboxylic acid typically involves the introduction of the ethylsulfanyl group to a pyridine ring followed by carboxylation. One common method is the nucleophilic substitution reaction where an ethylthiol group is introduced to a halogenated pyridine derivative. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as microwave-assisted synthesis or high-pressure reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Ethylsulfanyl)pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)pyridine-4-carboxylic acid largely depends on its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfanyl)pyridine-4-carboxylic acid: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    3-(Ethylsulfanyl)pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position instead of the 4-position.

    4-(Ethylsulfanyl)pyridine-3-carboxylic acid: Similar structure but with the positions of the ethylsulfanyl and carboxylic acid groups swapped.

Uniqueness

3-(Ethylsulfanyl)pyridine-4-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The ethylsulfanyl group provides a distinct steric and electronic environment compared to other alkylsulfanyl derivatives, potentially leading to different biological activities and applications.

Properties

IUPAC Name

3-ethylsulfanylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-12-7-5-9-4-3-6(7)8(10)11/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHHSXPBAKLWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192021-94-5
Record name 3-(ETHYLSULFANYL)PYRIDINE-4-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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